(r,s)-Josiphos
Overview
Description
(r,s)-Josiphos is a useful research compound. Its molecular formula is C36H44FeP2 and its molecular weight is 594.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Efficiency and Enantioselectivity
(R,S)-Josiphos has been utilized in various catalytic processes, showing remarkable efficiency and enantioselectivity. For example, the Rh/(R,S)-Josiphos complex was used in the asymmetric hydrogenation of o-alkoxy tetrasubstituted enamides, yielding β-amino alcohol analogues with high yields and excellent enantiomeric excesses. This method provides valuable chiral building blocks for chiral pharmaceuticals and catalyst motifs (Jing‐jing Meng et al., 2015).
Technical Applications and Catalytic Performance
The Solvias Josiphos ligands, including this compound, have been described from their invention to their technical applications. These ligands are used in various catalytic processes, including the large-scale production of herbicides and pharmaceutical intermediates. The catalytic performance of various Josiphos metal complexes in synthetic applications is significant (H. Blaser et al., 2002).
Enantioselective Semireduction of Allenes
This compound has been employed in the enantioselective reduction of allenes, a challenge in terms of chemo-, regio-, and enantio-selectivity. A rhodium-Josiphos catalytic system showed excellent selectivity and functional group tolerance in producing chiral benzylic compounds (Zhiwei Chen & V. M. Dong, 2017).
Synthesis and Characterization in Asymmetric Catalysis
This compound derivatives have been used in the synthesis and characterization of dendrimers for asymmetric catalysis. These dendrimers containing chiral ferrocenyl diphosphines have been employed in various catalytic reactions, displaying selectivity similar to their parent ligands (C. Köllner & A. Togni, 2001).
Enantioselective Hydrogenation
This compound has also been applied in the enantioselective hydrogenation of various substrates, demonstrating its versatility and effectiveness in producing chiral compounds (N. Yoshikawa et al., 2010).
Catalytic Enantioselective Hydrogenation
Furthermore, this compound has been utilized in the highly enantioselective hydrogenation of β-aryl-β-(enamido)phosphonates, offering excellent yields and enantioselectivities (S. Doherty et al., 2009).
Properties
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTBZFMPHBAUCQ-KHZPMNTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44FeP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450694 | |
Record name | (R)-(S)-Josiphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155806-35-2 | |
Record name | (R)-(S)-Josiphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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